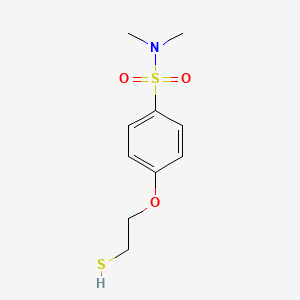

N,N-Dimethyl-4-(2-sulfanylethoxy)benzene-1-sulfonamide

Description

Properties

Molecular Formula |

C10H15NO3S2 |

|---|---|

Molecular Weight |

261.4 g/mol |

IUPAC Name |

N,N-dimethyl-4-(2-sulfanylethoxy)benzenesulfonamide |

InChI |

InChI=1S/C10H15NO3S2/c1-11(2)16(12,13)10-5-3-9(4-6-10)14-7-8-15/h3-6,15H,7-8H2,1-2H3 |

InChI Key |

ZJWALMWFZIYJEP-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)OCCS |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of N,N-Dimethyl-4-(2-sulfanylethoxy)benzene-1-sulfonamide

General Synthetic Strategy

The synthesis of this compound typically proceeds via the following key steps:

- Sulfonylation of a suitable aromatic amine or phenol derivative to introduce the sulfonamide moiety.

- Alkylation or substitution reactions to install the 2-sulfanylethoxy side chain.

- N,N-Dimethylation of the sulfonamide nitrogen to yield the final compound.

This approach is consistent with common sulfonamide synthesis protocols involving sulfonyl chlorides and amines under controlled conditions to optimize yield and purity.

Detailed Synthetic Procedure

Preparation of the Sulfonyl Chloride Intermediate

The synthesis often begins with the preparation of the corresponding sulfonyl chloride from the sulfonic acid or sulfonate salt precursor. This step can be performed using reagents such as phosphorus pentachloride, thionyl chloride, or phosgene in an inert organic solvent (e.g., methylene chloride, chloroform, toluene).

- Typical conditions:

- Temperature: 20–90 °C (preferably 70–90 °C)

- Solvent: chlorobenzene or methylene chloride preferred

- Catalyst: catalytic amounts of N,N-dimethylformamide (DMF) may be used to enhance reaction rate

- Stoichiometry: 1:1 to 1:1.5 molar ratio of sulfonic acid salt to chlorinating agent

This step yields the sulfonyl chloride intermediate, which is reactive towards nucleophilic substitution by amines or alcohols.

Sulfonamide Formation via Nucleophilic Substitution

The sulfonyl chloride intermediate is then reacted with N,N-dimethylamine or a protected amine derivative to form the sulfonamide bond. The reaction is typically carried out in aqueous or organic media with sodium acetate or other bases to neutralize the released HCl.

- Typical conditions:

- Temperature: 80–85 °C

- Reaction time: 6–8 hours

- Monitoring: Thin-layer chromatography (TLC) using n-hexane/ethyl acetate mixtures

- Work-up: filtration and recrystallization from ethanol to purify the sulfonamide intermediate

For example, sodium acetate dissolved in water is mixed with the sulfonyl chloride and amine, heated with stirring, and the product isolated as a solid after completion.

Introduction of the 2-Sulfanylethoxy Side Chain

The 2-sulfanylethoxy substituent is introduced via alkylation of the sulfonamide intermediate with an appropriate alkylating agent containing a protected thiol or sulfanyl group.

- Typical alkylating agents: 2-bromoethanethiol derivatives or protected 2-mercaptoethanol derivatives

- Reaction conditions:

- Solvent: Dimethylformamide (DMF)

- Base: Calcium hydride or other mild bases to activate the sulfonamide nitrogen

- Temperature: 50–55 °C

- Reaction time: 30 minutes to several hours

- Monitoring: TLC with n-hexane/ethyl acetate (8:2)

- Purification: recrystallization from ethanol and column chromatography to isolate pure product

This step yields the target this compound with high yields reported in literature (typically >80%).

Reaction Scheme Summary

| Step | Reactants | Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Sulfonic acid salt + PCl5 or SOCl2 | 20–90 °C, inert solvent, DMF catalyst | Sulfonyl chloride intermediate | 80–90 | Chlorination step |

| 2 | Sulfonyl chloride + N,N-dimethylamine + NaOAc | 80–85 °C, aqueous medium | N,N-Dimethylbenzenesulfonamide intermediate | 75–85 | Sulfonamide formation |

| 3 | Sulfonamide intermediate + 2-bromoethanethiol derivative | DMF, CaH2, 50–55 °C | This compound | 80–90 | Alkylation and thiol installation |

Analytical and Research Outcomes

Characterization Data

- Molecular formula: C10H15NO3S2

- Molecular weight: 261.4 g/mol

- Melting point: Typically reported in the range of 160–162 °C for sulfonamide intermediates

- Spectroscopy:

- FTIR shows characteristic sulfonamide S=O stretches (~1380 cm⁻¹) and aromatic C–H stretches (~3060 cm⁻¹)

- NMR (¹H and ¹³C) confirms substitution pattern and presence of sulfanyl protons

- Purity: Confirmed by TLC and recrystallization, with Rf values depending on solvent systems used (e.g., n-hexane/ethyl acetate 2:1 or 8:2)

Yield and Efficiency

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-4-(2-sulfanylethoxy)benzene-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The sulfonamide group can be reduced to form corresponding amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

N,N-Dimethyl-4-(2-sulfanylethoxy)benzene-1-sulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its antibacterial and antifungal properties.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N,N-Dimethyl-4-(2-sulfanylethoxy)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or biological effect .

Comparison with Similar Compounds

N,4-Dimethyl-N-(3-sulfanylquinoxalin-2-yl)benzene-1-sulfonamide

- Structural Differences: Replaces the sulfanylethoxy group with a sulfanylquinoxaline moiety.

- Impact: The quinoxaline ring introduces aromatic nitrogen atoms, enabling π-π stacking and hydrogen bonding, which may enhance binding to biological targets like kinases or DNA . Higher molecular weight (due to quinoxaline) may reduce solubility compared to the target compound.

- Applications: Potential use in anticancer or antimicrobial therapies due to quinoxaline’s known bioactivity .

4-Acetyl-N,N-dimethyl-benzenesulfonamide

- Structural Differences : Substitutes sulfanylethoxy with an acetyl group (–COCH3).

- Increased polarity may improve solubility in polar solvents but reduce lipid membrane permeability.

- Applications : Likely used as a synthetic intermediate or in photodynamic therapy due to ketone-mediated light absorption .

N,N-Dimethyl-4-[4-(trifluoromethyl)phenoxy]benzene-1-sulfonamide

- Structural Differences: Replaces sulfanylethoxy with a 4-(trifluoromethyl)phenoxy group.

- Impact :

- Applications: Potential CNS-targeting drugs or agrochemicals leveraging CF3’s stability .

N,N-Dimethyl-4-(piperazin-1-ylmethyl)benzenesulfonamide hydrochloride

Cyazofamid (4-Chloro-2-cyano-N,N-dimethyl-5-(4'-methylphenyl)-1H-imidazole-1-sulfonamide)

- Structural Differences: Incorporates a chlorinated imidazole ring and cyano group.

- Impact: The imidazole and cyano groups enhance electrophilicity, favoring covalent interactions with biological nucleophiles (e.g., cysteine residues) .

- Applications : Commercial fungicide with broad-spectrum activity .

Comparative Data Table

Key Findings and Implications

- Electronic Effects: Electron-withdrawing groups (e.g., CF3, acetyl) stabilize the sulfonamide but reduce nucleophilicity, whereas electron-donating groups (e.g., dimethylamino) enhance reactivity .

- Solubility: Basic substituents (piperazine) improve aqueous solubility, while hydrophobic groups (CF3, quinoxaline) favor membrane permeability .

- Bioactivity: Thiol and imidazole groups enable covalent target binding, while aromatic systems (quinoxaline) facilitate intercalation or π-stacking .

Biological Activity

N,N-Dimethyl-4-(2-sulfanylethoxy)benzene-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. Sulfonamides are a class of compounds known for their diverse pharmacological properties, including antibacterial, antitumor, and enzyme inhibition activities. This article will explore the biological activity of this compound, focusing on its synthesis, characterization, and various biological evaluations.

Chemical Structure and Synthesis

This compound can be synthesized through the reaction of 4-(2-sulfanylethoxy)benzenesulfonyl chloride with dimethylamine. The general synthetic route involves the following steps:

- Formation of Sulfonyl Chloride : The sulfonyl chloride is prepared from the corresponding sulfonic acid.

- N-Alkylation : Dimethylamine is introduced to form the desired sulfonamide through nucleophilic substitution.

The resulting compound has a molecular formula of C12H15N2O3S2, characterized by the presence of a sulfonamide group (-SO2NH-) and an ether linkage.

Antimicrobial Activity

Sulfonamides, including this compound, are primarily known for their antimicrobial properties. They exert their effects by inhibiting bacterial folic acid synthesis via competitive inhibition of dihydropteroate synthase (DHPS). Studies have shown that modifications in the sulfonamide structure can enhance antimicrobial efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory activity against several enzymes:

- Acetylcholinesterase (AChE) : Compounds with similar structures have been shown to inhibit AChE, which is crucial for neurotransmission. This inhibition can lead to increased acetylcholine levels in synaptic clefts, potentially enhancing cognitive functions .

- Butyrylcholinesterase (BChE) : This enzyme plays a role in breaking down acetylcholine and has been implicated in neurodegenerative diseases. Inhibitors of BChE may provide therapeutic benefits in conditions like Alzheimer's disease .

Antitumor Activity

Some studies have explored the antitumor potential of sulfonamide derivatives. For example, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, although specific data on this compound’s antitumor activity remain limited .

Case Studies

Several case studies have highlighted the biological activity of related sulfonamides:

- Antibacterial Efficacy : A study reported that certain sulfonamides showed enhanced antibacterial activity when modified with electron-withdrawing groups, suggesting that structural optimization can lead to improved therapeutic agents .

- Enzyme Binding Affinity : Research on related compounds indicated that modifications could significantly alter binding affinities to carbonic anhydrases (CAs), which are important targets for drug development in treating conditions like glaucoma and epilepsy .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential. Parameters such as absorption, distribution, metabolism, and excretion (ADME) can influence its efficacy and safety profile. Theoretical models using software like ADMETLab 2.0 have been employed to predict these parameters for various sulfonamides .

Table 1: Predicted Pharmacokinetic Parameters

| Parameter | Value | Interpretation |

|---|---|---|

| Caco-2 Permeability | -5.473 | Low permeability |

| MDCK Permeability | 0.0003 | Higher permeability |

| Human Intestinal Absorption | 0.032 | Low absorption |

| CYP Inhibitor Status | Non-inhibitor | Safe metabolic profile |

Q & A

Basic: What are the recommended synthetic routes for N,N-Dimethyl-4-(2-sulfanylethoxy)benzene-1-sulfonamide, and how can reaction conditions be optimized?

The compound can be synthesized via nucleophilic substitution or sulfonylation reactions. A typical approach involves reacting 4-(2-mercaptoethoxy)benzenesulfonyl chloride with dimethylamine under controlled alkaline conditions (e.g., aqueous Na₂CO₃) to form the sulfonamide bond . Optimization includes:

- Temperature : Maintain 0–25°C to minimize side reactions (e.g., disulfide formation).

- Solvent : Use polar aprotic solvents (e.g., THF, DMF) to enhance nucleophilicity.

- Stoichiometry : A 1:1.2 molar ratio of sulfonyl chloride to amine ensures complete conversion .

Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Advanced: How can computational modeling assist in predicting the reactivity of the sulfanylethoxy group in derivatization reactions?

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level can model the electronic environment of the sulfanylethoxy moiety. Key parameters:

- Electrophilicity Index : Predicts susceptibility to nucleophilic attack at the sulfur atom.

- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps indicate redox stability during oxidation/reduction .

Experimental validation via cyclic voltammetry (CV) is advised to confirm computational predictions .

Basic: What spectroscopic techniques are critical for characterizing this compound?

- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., dimethylamine protons at δ 2.8–3.0 ppm, aromatic protons at δ 7.2–7.8 ppm) .

- FT-IR : Sulfonamide S=O stretches appear at 1150–1350 cm⁻¹; thioether C-S at 600–700 cm⁻¹ .

- Mass Spectrometry : High-resolution ESI-MS validates molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced: How can X-ray crystallography resolve ambiguities in the spatial arrangement of the sulfanylethoxy group?

Single-crystal X-ray diffraction reveals:

- Torsion Angles : The C-S-C-O dihedral angle (typically 60–80°) influences steric interactions .

- Hydrogen Bonding : Intermolecular N-H⋯O and C-H⋯O bonds stabilize the crystal lattice, affecting solubility .

Disorder in flexible groups (e.g., sulfanylethoxy) requires refinement with split occupancy models .

Basic: What biological targets are associated with this sulfonamide derivative?

Sulfonamides often target enzymes involved in bacterial folate synthesis (e.g., dihydropteroate synthetase) or mammalian receptors (e.g., endothelin-A). Preliminary assays:

- Enzyme Inhibition : Measure IC₅₀ via UV-Vis monitoring of substrate depletion .

- Receptor Binding : Radiolabeled competitive assays (e.g., ³H-ET-1 for endothelin receptors) .

Advanced: How can LC-MS/MS distinguish between degradation products and synthetic impurities?

- Column : C18 reversed-phase (2.6 µm, 100 Å) with gradient elution (water/acetonitrile + 0.1% formic acid).

- Fragmentation : Monitor m/z transitions for sulfonamide (parent ion) and potential byproducts (e.g., sulfonic acid derivatives at m/z 80–100) .

- Forced Degradation : Expose to heat (60°C), UV light, or oxidizing agents (H₂O₂) to simulate stability challenges .

Basic: What are the key stability concerns for this compound under storage conditions?

- Hydrolysis : The sulfonamide bond is susceptible to acidic/basic conditions (pH <3 or >10).

- Oxidation : The thioether group forms sulfoxides/sulfones; store under inert gas (N₂/Ar) at −20°C .

- Light Sensitivity : Amber glass vials prevent UV-induced radical reactions .

Advanced: How can kinetic isotope effects (KIEs) elucidate the mechanism of sulfanylethoxy group reactions?

Deuterium labeling at the β-position of the ethoxy chain (C-D₂) reduces reaction rates in SN2 pathways (KIE >1). Compare with α-deuteration (KIE ~1) to distinguish between concerted vs. stepwise mechanisms .

Basic: How should researchers handle contradictions in biological activity data across studies?

- Assay Validation : Confirm cell line viability (e.g., HEK293 vs. CHO) and endotoxin levels.

- Metabolic Stability : Test compound integrity post-incubation (e.g., liver microsomes) to rule out degradation .

- Statistical Rigor : Use ANOVA with post-hoc tests (p<0.01) and report effect sizes .

Advanced: What strategies enable selective derivatization of the dimethylamine group without affecting the sulfanylethoxy moiety?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.